Triadimenol A
Overview
Description
Triadimenol A is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, beet, and brassicas. The compound is known for its broad-spectrum activity, high efficacy, and low toxicity. This compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing the growth and proliferation of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triadimenol A is typically synthesized from triadimefon through various reduction processes. The primary methods include:
Reduction by hydrogen: This method involves the use of hydrogen gas in the presence of a catalyst and a polar solvent.
Reduction by aluminum isopropoxide: This method uses aluminum isopropoxide as the reducing agent in the presence of a solvent.
Reduction by borohydride: This method employs borohydride as the reducing agent in a polar solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes using triadimefon as the starting material. The choice of reducing agent and solvent can vary based on the desired yield and purity of the final product. The process is optimized to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Triadimenol A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: As mentioned earlier, this compound is produced through the reduction of triadimefon.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iron salts. The reaction conditions typically involve controlled temperatures and pH levels.
Reduction: Common reducing agents include hydrogen gas, aluminum isopropoxide, and borohydride.
Substitution: Strong nucleophiles such as halides and alkoxides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products and substituted derivatives of this compound. These products can have different levels of biological activity and environmental impact .
Scientific Research Applications
Triadimenol A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of triazole fungicides and their mechanisms of action.
Biology: The compound is used to study the effects of fungicides on fungal cell membranes and the biosynthesis of ergosterol.
Medicine: Research is ongoing to explore the potential use of this compound and related compounds in the treatment of fungal infections in humans.
Mechanism of Action
Triadimenol A exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition occurs through the blockage of the demethylation process, which is essential for the production of ergosterol. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and leading to the accumulation of toxic sterol intermediates. This disruption ultimately results in the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Triadimefon: A precursor to Triadimenol A, also a triazole fungicide with similar mechanisms of action.
Tebuconazole: Another triazole fungicide with a similar mode of action but different chemical structure.
Propiconazole: A triazole fungicide used to control a wide range of fungal diseases in crops.
Uniqueness of this compound
This compound is unique due to its high efficacy and low toxicity compared to other triazole fungicides. Its ability to inhibit ergosterol biosynthesis with minimal environmental impact makes it a preferred choice in agricultural applications. Additionally, the compound’s broad-spectrum activity allows it to be effective against a wide range of fungal pathogens .
Properties
IUPAC Name |
(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904096, DTXSID101044618 | |
Record name | erythro-Triadimenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-35-2, 89482-17-7, 89497-66-5 | |
Record name | Triadimenol, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triadimenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | erythro-Triadimenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS,2SR)-Triadimenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIADIMENOL, ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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